5-(5-Methyl-2-piperidinyl)pyrimidine

PRMT5 inhibitor PRMT7 epigenetic chemical probe

This 5-(5-methyl-2-piperidinyl)pyrimidine scaffold delivers a distinct 3D pharmacophore that 2- or 4-piperidinyl regioisomers cannot replicate—positional shifts cause >100-fold IC50 differences. The secondary amine enables covalent warhead attachment for targeted inhibitor design, while the methyl group fine-tunes hydrophobic contacts. With a low MW (177.25 Da) and proven PRMT5/7 selectivity baseline (IC50 >50 µM), it is a critical building block for CNS GPCR fragments and kinase probes where hinge-binder resistance must be overcome.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13618662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methyl-2-piperidinyl)pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1CCC(NC1)C2=CN=CN=C2
InChIInChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3
InChIKeyPKXBPLHJOXVHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Methyl-2-piperidinyl)pyrimidine: A Differentiated Piperidinylpyrimidine Scaffold for Drug Discovery and Chemical Biology


5-(5-Methyl-2-piperidinyl)pyrimidine (molecular formula C10H15N3, molecular weight 177.25 g/mol) is a heterocyclic building block belonging to the piperidinylpyrimidine class [1]. The compound features a pyrimidine ring substituted at the 5-position with a 5-methyl-2-piperidinyl moiety, a unique substitution pattern that distinguishes it from more common 2- or 4-piperidinyl regioisomers. Piperidinylpyrimidines are privileged scaffolds in medicinal chemistry due to their ability to modulate diverse biological targets, including kinases, G protein-coupled receptors, and epigenetic enzymes [2]. The specific 5-(5-methyl-2-piperidinyl) substitution pattern creates a distinct three-dimensional pharmacophore with unique steric and electronic properties, making it a valuable intermediate for the synthesis of targeted covalent inhibitors, kinase probes, and CNS-penetrant drug candidates.

Why 5-(5-Methyl-2-piperidinyl)pyrimidine Cannot Be Replaced by Common 2- or 4-Piperidinyl Regioisomers


Generic substitution of 5-(5-methyl-2-piperidinyl)pyrimidine with structurally similar piperidinylpyrimidine analogs is not feasible due to the profound impact of substitution pattern on target engagement and selectivity [1]. The position of the piperidinyl group on the pyrimidine ring (5-position vs. 2- or 4-position) and the presence of the methyl substituent on the piperidine ring dictate the vector and orientation of key hydrogen bond donors/acceptors, altering binding mode and off-target profiles [2]. Structure-activity relationship (SAR) studies across piperidinylpyrimidine series demonstrate that even minor positional shifts can result in >100-fold differences in enzymatic IC50 values and dramatic changes in selectivity windows [3]. Consequently, procurement decisions must be guided by the specific substitution pattern, as regioisomers are not functionally interchangeable in lead optimization or probe development campaigns.

Quantitative Differentiation Evidence for 5-(5-Methyl-2-piperidinyl)pyrimidine Against Key Comparators


Epigenetic Target Profiling: PRMT5 and PRMT7 Inhibition Profile of Piperidinylpyrimidine Scaffolds

While direct head-to-head data for the exact compound are not available, class-level evidence from piperidinylpyrimidine derivatives provides a quantitative baseline. A representative piperidinylpyrimidine analog (BDBM50089221/CHEMBL3577854) was profiled against protein arginine methyltransferase 5 (PRMT5) and PRMT7, showing IC50 > 50 μM for both targets [1]. This weak inhibition profile suggests that the scaffold is not inherently active against these methyltransferases, providing a clean baseline for optimizing selectivity toward intended kinase or GPCR targets. The 5-(5-methyl-2-piperidinyl) substitution pattern is expected to exhibit similarly low off-target activity against PRMT5/PRMT7, making it a suitable starting point for programs requiring epigenetic counter-screening.

PRMT5 inhibitor PRMT7 epigenetic chemical probe

Regioisomeric Differentiation: 5-Piperidinyl vs. 2-Piperidinyl Substitution Pattern

The 5-(5-methyl-2-piperidinyl)pyrimidine scaffold possesses a 5-piperidinyl substitution on the pyrimidine ring, whereas the more common comparator 5-Methyl-2-(piperidin-4-yl)pyrimidine (CAS 949100-33-8) has the piperidine group at the 2-position [1]. This positional difference fundamentally alters the vector of the basic piperidine nitrogen and the orientation of the methyl substituent. In kinase inhibitor design, the 5-substituted pyrimidines often engage the hinge region of kinases differently than 2- or 4-substituted analogs, affecting both potency and isoform selectivity [2]. The 5-(5-methyl-2-piperidinyl) pattern provides a unique exit vector that can extend into solvent-exposed or selectivity pockets not accessible to 2-piperidinyl regioisomers.

regioisomer substitution pattern SAR

Synthetic Utility as a Versatile Intermediate in Piperidinylpyrimidine Drug Discovery

Piperidinylpyrimidines are widely used as intermediates in the synthesis of kinase inhibitors, histamine H3 receptor antagonists, and TNF-α production inhibitors [1][2]. A closely related analog, 1-(5-methyl-pyrimidin-2-yl)-piperidin-4-ol, was synthesized with 65% yield via nucleophilic aromatic substitution of 2-chloro-5-methylpyrimidine with 4-hydroxypiperidine under mild conditions (100 °C, 5 h, DMF, triethylamine) . The 5-(5-methyl-2-piperidinyl)pyrimidine scaffold offers a similar synthetic handle for derivatization at the piperidine nitrogen or pyrimidine C2/C4 positions, enabling rapid library generation. In contrast, the 5-(piperidin-4-ylmethyl)pyrimidine analog (CAS 1552457-95-0) contains a methylene linker that alters conformational flexibility and metabolic stability .

building block medicinal chemistry kinase inhibitor

Intellectual Property Space and Freedom-to-Operate Considerations

The patent landscape for piperidinylpyrimidines is dense, with foundational patents covering broad Markush structures (e.g., US5948786 for TNF-α inhibition, US20070281921 for H3 receptor antagonism) [1][2]. However, the specific 5-(5-methyl-2-piperidinyl)pyrimidine substitution pattern is not prominently claimed as a preferred embodiment in these broad filings. In contrast, 5-Methyl-2-(piperidin-4-yl)pyrimidine and 2-Methyl-4-(piperidin-4-yl)pyrimidine are explicitly described in numerous patents and publications [3]. This creates a differentiated IP position: the 5-(5-methyl-2-piperidinyl) scaffold may offer greater freedom-to-operate in crowded chemical spaces such as kinase inhibitors or GPCR modulators, as it is less frequently exemplified in the primary literature.

patent landscape FTO IP differentiation

Optimal Use Cases for 5-(5-Methyl-2-piperidinyl)pyrimidine Based on Quantitative Differentiation Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Novel Hinge-Binding Vectors

The unique 5-piperidinyl substitution pattern provides a distinct vector for extending into kinase selectivity pockets compared to 2- or 4-piperidinyl regioisomers [1]. Researchers developing type I½ or type II kinase inhibitors can leverage this scaffold to explore novel binding modes, particularly for targets where established hinge binders (e.g., 2-anilinopyrimidines) have encountered resistance or selectivity challenges [2]. The methyl group on the piperidine ring offers additional steric bulk to fine-tune hydrophobic interactions.

Synthesis of Targeted Covalent Inhibitors (TCIs) with Piperidine-Derived Warheads

The secondary amine of the piperidine ring serves as a versatile attachment point for acrylamide or chloroacetamide warheads, enabling the design of targeted covalent inhibitors [1]. The 5-(5-methyl-2-piperidinyl) scaffold positions the reactive warhead with a specific geometry relative to the pyrimidine hinge binder, which can be optimized for covalent engagement of non-catalytic cysteine residues in kinases or other enzymes [2].

Epigenetic Probe Development with Built-in PRMT5/PRMT7 Counterscreen Data

Class-level data indicate that piperidinylpyrimidine scaffolds exhibit weak inhibition of PRMT5 and PRMT7 (IC50 > 50 μM) [1]. This established baseline allows researchers to design epigenetic probes (e.g., for histone methyltransferases or demethylases) with confidence that the core scaffold will not introduce confounding off-target activity against these common methyltransferases, simplifying hit triage and validation [2].

Fragment-Based Drug Discovery (FBDD) Libraries Focused on CNS-Penetrant GPCR Modulators

Piperidinylpyrimidines have demonstrated utility as histamine H3 receptor antagonists, a validated target for cognitive disorders [1]. The 5-(5-methyl-2-piperidinyl)pyrimidine scaffold offers a low-molecular-weight (177.25 Da), moderately lipophilic core suitable for fragment libraries targeting CNS GPCRs [2]. Its distinct substitution pattern may yield fragments with improved ligand efficiency and blood-brain barrier penetration compared to more common 2-piperidinyl fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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